molecular formula C10H18N2O5 B584971 2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose CAS No. 68567-47-5

2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose

Cat. No. B584971
CAS RN: 68567-47-5
M. Wt: 246.263
InChI Key: RSSXUFPRJLLCMA-MYMYLCHPSA-N
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Description

2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose (abbreviated as 2,4-BADG) is a sugar molecule that has been the subject of numerous scientific studies in recent years. It is an important component of the human body, and is involved in a variety of biochemical and physiological processes.

Scientific Research Applications

Antibacterial Agent Synthesis

This compound is integral in synthesizing antibacterial agents. The structure of 2,4-diacetamido-2,4,6-trideoxy-d-galactose is a key component in the cell wall glycopolymer of the bacterium Streptococcus pneumoniae, a severe life-threatening Gram-positive pathogen . Understanding its role in bacterial cell walls can lead to the development of targeted antibiotics that disrupt bacterial cell wall synthesis.

Enzyme Inhibition Studies

2,4-diacetamido-2,4,6-trideoxy-d-galactose is used in enzyme inhibition studies, particularly those involving hydrolases like UDP-2,4-diacetamido-2,4,6-trideoxy-beta-L-altropyranose hydrolase . These studies are crucial for developing drugs that can inhibit specific bacterial enzymes, thereby preventing the bacteria from synthesizing essential components for their survival.

Drug Discovery and Development

The compound serves as a scaffold in drug discovery, aiding in the synthesis of biologically active molecules. Its unique structure allows for the creation of novel drugs with potential pharmaceutical applications, especially in the field of medicinal chemistry .

Chemical Synthesis of Bioactive Molecules

Researchers utilize 2,4-diacetamido-2,4,6-trideoxy-d-galactose in the chemical synthesis of bioactive molecules. It’s a precursor for various synthetic pathways leading to compounds with intriguing biological activities .

Structural Biology and Bioinformatics

In structural biology, this sugar derivative is used to study protein-carbohydrate interactions. It’s also significant in bioinformatics for modeling bacterial cell wall components and understanding their interactions at the molecular level .

Biopolymer Research

The compound is a critical building block in the synthesis of biopolymers. Its presence in the cell wall of certain bacteria indicates its potential for creating polymers with unique properties, which can be applied in various industrial processes .

properties

IUPAC Name

N-[(2R,3S,4S,5R)-4-acetamido-3,5-dihydroxy-1-oxohexan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-5(14)9(12-7(3)16)10(17)8(4-13)11-6(2)15/h4-5,8-10,14,17H,1-3H3,(H,11,15)(H,12,16)/t5-,8+,9+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSXUFPRJLLCMA-MYMYLCHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C=O)NC(=O)C)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]([C@@H]([C@H](C=O)NC(=O)C)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose

Q & A

Q1: Why is there interest in synthesizing 2,4-diacetamido-2,4,6-trideoxy-D-galactose (DATDG)?

A1: DATDG is a bacterial rare sugar derivative found in the cell surface polysaccharides of pathogenic bacteria. It is not found in human metabolism. [] This difference between pathogens and human cells makes DATDG a potential target for drug discovery and carbohydrate-based vaccine development. []

Q2: What are the key features of the streamlined synthesis approach for DATDG and other rare sugar derivatives described in the research?

A2: The approach emphasizes efficiency and utilizes a radical-mediated 6-deoxygenation strategy. [] It employs a one-pot protection profile manipulation on modified d-glucosamine or d-mannose molecules. [] This results in either a quinovosaminoside or rhamnoside intermediate, which then serves as a versatile starting point for synthesizing various rare sugar derivatives, including DATDG. []

Q3: Where can I find a detailed protocol for the synthesis of DATDG?

A3: A gram-scale de novo synthesis of DATDG is described in the paper "Gram scale de novo synthesis of 2,4-diacetamido-2,4,6-trideoxy-D-galactose." [] While the abstract is unavailable in the provided context, the title suggests a detailed protocol should be present within the full text of the paper.

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